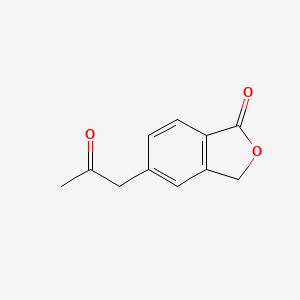

5-(2-oxopropyl)-3H-2-benzofuran-1-one

Description

5-(2-Oxopropyl)-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a fused benzofuran core with a 2-oxopropyl substituent at the 5-position. The 2-oxopropyl group introduces a ketone functionality, enhancing electrophilicity and influencing reactivity compared to alkyl or hydroxy-substituted analogs. Benzofuranones are widely studied for their roles in natural products, pharmaceuticals, and metabolic pathways, often exhibiting bioactivity modulated by substituent groups [1].

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5-(2-oxopropyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O3/c1-7(12)4-8-2-3-10-9(5-8)6-14-11(10)13/h2-3,5H,4,6H2,1H3 |

InChI Key |

VXBMCLXHXDMAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxopropyl)-3H-2-benzofuran-1-one typically involves the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates with 2,3-dichloroprop-1-ene or 3-bromoprop-1-yne. These reactions yield 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones, which are then converted into the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-oxopropyl)-3H-2-benzofuran-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 5-(2-oxopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects: 5-(2-Hydroxypropyl)-3H-2-Benzofuran-1-One

Key Differences :

- Functional Group : The hydroxypropyl substituent in 5-(2-hydroxypropyl)-3H-2-benzofuran-1-one replaces the ketone group in the target compound.

- Reactivity and Solubility: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

- Biological Activity : indicates that 5-(2-hydroxypropyl)-3H-2-benzofuran-1-one is stress-responsive in Camellia oilseeds, suggesting roles in plant defense mechanisms. The oxo-substituted analog may exhibit altered metabolic interactions due to reduced hydrogen-bonding capacity [1].

Table 1: Substituent Comparison

| Compound | Substituent | Key Functional Group | Reactivity Profile |

|---|---|---|---|

| 5-(2-Oxopropyl)-3H-2-benzofuran-1-one | 2-Oxopropyl | Ketone | Electrophilic |

| 5-(2-Hydroxypropyl)-3H-2-benzofuran-1-one | 2-Hydroxypropyl | Hydroxyl | Hydrogen-bonding, nucleophilic |

Core Heterocycle Variations: S-(2-Oxopropyl)-CoA and 8α-(2-Oxopropyl)-Erythraline

S-(2-Oxopropyl)-CoA :

- Structure : A Coenzyme A analog with a 2-oxopropyl group attached to the sulfhydryl moiety.

- Mechanistic Role : The methylene group in the 2-oxopropyl chain stabilizes hydrophobic interactions with enzyme active sites (e.g., Met-108 and Ala-110 in acetyl-CoA synthetase), inhibiting enzymatic activity competitively [2].

8α-(2-Oxopropyl)-Erythraline :

- Structure : An erythraline alkaloid derivative with a 2-oxopropyl group at the 8α-position.

- Spectroscopic Properties : UV (λmax 201, 238, 289 nm) and IR (1712 cm⁻¹ for carbonyl) data highlight the influence of the oxo group on electronic transitions [3].

- Biological Implications: Alkaloids like erythraline often exhibit neuroactive or antimicrobial properties. The 2-oxopropyl group may modulate bioavailability compared to the benzofuranone analog.

Example Compounds :

- 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil (4)

- 6-Methyl-1-(2-oxopropyl)-3-(1,1-dioxothietan-3-yl)-uracil (5)

Synthesis : These uracil derivatives are synthesized via alkylation of 6-methyluracil with chloroacetone in acetone under basic conditions (K₂CO₃, 80–85°C) [5].

Comparison :

- The 2-oxopropyl group in uracil derivatives likely enhances lipophilicity, affecting membrane permeability.

- Unlike the planar benzofuranone core, the uracil heterocycle participates in base-pairing interactions, suggesting divergent biological targets (e.g., nucleic acid enzymes vs. small-molecule receptors).

Structural Isomers and Tautomers: 3-(2-Methylpropylidene)-1(3H)-Isobenzofuranone

Key Features :

- Structure: A benzofuranone isomer with an isobutylidene substituent instead of 2-oxopropyl.

- Electronic Effects : The alkylidene group introduces conjugation, altering UV/Vis absorption (e.g., extended π-system) compared to the oxo-substituted analog [6].

- Bioactivity: Isobenzofuranones are associated with antifungal and anti-inflammatory activities, suggesting that substituent electronic properties critically modulate target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.